molecular formula C21H25N5O3 B6512626 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-cyclohexylacetamide CAS No. 951594-60-8

2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-cyclohexylacetamide

Cat. No.: B6512626
CAS No.: 951594-60-8
M. Wt: 395.5 g/mol
InChI Key: FANVHSUBOKMIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₂₁H₂₅N₅O₃ Molecular Weight: 395.5 g/mol CAS No.: 951594-60-8 Structural Features:

  • Core: Pyrazolo[4,3-d]pyrimidine, a bicyclic heteroaromatic system with fused pyrazole and pyrimidine rings.
  • 2-Position: Methyl group (CH₃), enhancing steric stability. 4-Position: Acetamide side chain with a cyclohexyl moiety, influencing solubility and target binding .

Potential Applications: Pyrazolo[4,3-d]pyrimidine derivatives are studied for enzyme inhibition (e.g., kinases, phosphodiesterases) and antimicrobial/anticancer activities. The cyclohexyl group may improve metabolic stability compared to aromatic substituents .

Properties

IUPAC Name

2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-24-13-17-19(23-24)20(28)26(12-15-8-4-2-5-9-15)21(29)25(17)14-18(27)22-16-10-6-3-7-11-16/h2,4-5,8-9,13,16H,3,6-7,10-12,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANVHSUBOKMIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3CCCCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s analogs differ primarily in substituents at the pyrazolo[4,3-d]pyrimidine core and acetamide side chain. These modifications alter physicochemical properties (e.g., solubility, logP) and biological activity.

Table 1: Key Structural Variations and Properties
Compound Name (Example) Substituent at 6-Position Substituent on Acetamide Molecular Weight (g/mol) Notable Activity/Features
Target Compound Benzyl Cyclohexyl 395.5 Enhanced metabolic stability
N-Benzyl-2-{6-[(4-Fluorophenyl)methyl]-…}* 4-Fluorobenzyl Benzyl 437.4 Improved enzyme inhibition (hypothesized)
2-{6-Benzyl-2-Ethyl-5,7-Dioxo…}-N-(3-Ethylphenyl) Benzyl 3-Ethylphenyl 447.5 Antimicrobial activity
N-(4-Chlorobenzyl)-2-{1-Ethyl-6-(4-Fluorobenzyl)-…} 4-Fluorobenzyl 4-Chlorobenzyl 482.0 Anticancer potential (in vitro)
2-{2-Ethyl-6-[(4-Methylphenyl)methyl]-…}-N-(4-Fluorophenyl) 4-Methylbenzyl 4-Fluorophenyl 463.5 Kinase inhibition (IC₅₀ ~50 nM)

*Example from ; full IUPAC name truncated for brevity.

Key Research Findings

Fluorinated analogs often show increased metabolic stability compared to non-fluorinated derivatives .

Role of Acetamide Side Chain: Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in the target compound reduces π-stacking but improves solubility in non-polar media compared to phenyl or benzyl analogs . Polar Substituents: Methoxy or trifluoromethyl groups (e.g., ) increase polarity, affecting membrane permeability .

Biological Activity Trends: Antimicrobial Activity: Ethylphenyl and trifluoromethylphenyl acetamide derivatives () show broad-spectrum activity against Gram-positive bacteria (MIC ~2–8 µg/mL) . Anticancer Potential: Fluorobenzyl and chlorobenzyl analogs () induce apoptosis in HeLa and MCF-7 cell lines (EC₅₀ ~10–20 µM) .

Structure-Activity Relationship (SAR) Insights

6-Position Modifications :

  • Benzyl vs. Fluorobenzyl : Fluorine increases electronegativity, enhancing interactions with charged residues in enzyme pockets .
  • Methyl vs. Ethyl : Larger alkyl groups (e.g., ethyl) reduce solubility but improve target affinity .

Acetamide Tail :

  • Cyclohexyl : Balances lipophilicity and conformational flexibility, favoring blood-brain barrier penetration .
  • Aromatic Groups : Polar substituents (e.g., 4-fluorophenyl in ) enhance target selectivity but may reduce oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.